molecular formula C20H30N2O5S B1667993 Benfuracarb CAS No. 82560-54-1

Benfuracarb

Cat. No. B1667993
CAS RN: 82560-54-1
M. Wt: 410.5 g/mol
InChI Key: FYZBOYWSHKHDMT-UHFFFAOYSA-N
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Description

Benfuracarb is a carbamate ester and a member of 1-benzofurans . It is a synthetic 1-benzofuran and ethyl ester compound, and a carbamate acetylcholinesterase inhibitor . It is used as a pesticide and is characterized as a pale yellow viscous oily liquid . Exposure occurs by inhalation, ingestion, or contact .


Synthesis Analysis

In vitro metabolism of benfuracarb in liver microsomes from seven species was studied to quantitate species-specific metabolic profiles and enhance benfuracarb risk assessment by interspecies comparisons . Benfuracarb was metabolized via two metabolic pathways, the sulfur oxidation pathway and nitrogen sulfur bond cleavage, yielding carbofuran, which metabolized further .


Molecular Structure Analysis

The molecular formula of Benfuracarb is C20H30N2O5S . The average mass is 410.528 Da and the monoisotopic mass is 410.187531 Da . The IUPAC name is ethyl 3-[[2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate .


Chemical Reactions Analysis

Benfuracarb was extensively metabolized with roughly similar profiles in different species in vitro . In vitro intrinsic clearance rates as well as calculated in vivo hepatic clearances indicated that all seven species metabolize benfuracarb via the carbofuran metabolic pathway more rapidly than the sulfoxidation pathway .


Physical And Chemical Properties Analysis

Benfuracarb is characterized as a pale yellow viscous oily liquid . It is almost insoluble in water (8 mg/l at 20°) but soluble in organic solvents .

Scientific Research Applications

Mutagenic and Cytotoxic Activities

Benfuracarb, a carbamate insecticide, has been studied for its cytotoxic and mutagenic activities. In research by Eren et al. (2016), it was evaluated using the root growth inhibition and mitotic index on Allium cepa cells and the Ames test in Salmonella typhimurium. Results indicated that benfuracarb can be characterized as a "mitotic inhibitor," displaying dose-dependent cytotoxic activity, but not as a mutagen (Eren, Erdoğmuş, Akyıl, & Özkara, 2016).

Ecotoxicity and Transformation

Iesce et al. (2006) investigated the hydrolytic and photolytic cleavage of benfuracarb under natural conditions. Their study on its toxicity towards aquatic organisms found that benfuracarb, along with other N-methylcarbamate insecticides, exhibited acute and higher chronic toxicity (Iesce et al., 2006).

Absorption, Translocation, and Metabolism in Plants

Umetsu and Tanaka (2010) researched the absorption, translocation, and metabolism of benfuracarb in plants. They found significant translocation of the insecticide throughout the plant, including roots, and identified major metabolic pathways including N-S bond cleavage (Umetsu & Tanaka, 2010).

In Vitro Metabolism and Risk Assessment

Abass et al. (2014) conducted an in vitro study on the metabolism of benfuracarb in liver microsomes from different species. This research is crucial for interspecies comparisons in chemical risk assessment, demonstrating species-specific metabolic profiles of benfuracarb (Abass et al., 2014).

Fate in Agricultural Applications

Chandra, Srivastava, and Srivastava (2009) studied the fate of benfuracarb in soil and brinjal crops following foliar spray application. The persistence and kinetics of the insecticide in both soil and crops were analyzed, providing insight into its environmental and agricultural implications (Chandra, Srivastava, & Srivastava, 2009).

Human Variation and CYP Enzyme

Contribution in Benfuracarb MetabolismA study by Abass et al. (2014) focused on human variation and the contributions of human CYP isoforms to the metabolism of benfuracarb in vitro. This study is significant in understanding interindividual variability in toxicokinetics, highlighting the primary metabolic pathways and the role of CYP3A4 in benfuracarb metabolism (Abass et al., 2014).

Efficacy as a Nematicide

Research by Takagi et al. (2020) demonstrated the efficacy of benfuracarb as a nematicide against the Lotus Root Nematode, Hirschmanniella diversa, in lotus cultivation. This study highlighted benfuracarb's potential as an alternative to lime nitrogen for controlling this pest in paddy fields (Takagi, Goto, Wari, Saito, Perry, & Toyota, 2020).

Adsorption in Different Soils

Ren-bin (2001) investigated the adsorption of benfuracarb in different soils, providing insights into its environmental mobility and potential impact on soil health (Ren-bin, 2001).

Bioefficacy in Agricultural Pest Control

Nair et al. (2008) evaluated the bioefficacy of benfuracarb against the pest complex of red gram. Their study revealed its satisfactory control of target pests and its relative safety to natural enemies of certain pests (Nair, Sekh, Dhar, & Somchoudhury, 2008).

Safety And Hazards

Benfuracarb is toxic if swallowed or inhaled . It is suspected of damaging fertility . It is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing mist, gas, or vapors and contacting with skin and eye . Personal protective equipment should be used .

properties

IUPAC Name

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-7-25-17(23)11-12-22(14(2)3)28-21(6)19(24)26-16-10-8-9-15-13-20(4,5)27-18(15)16/h8-10,14H,7,11-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZBOYWSHKHDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C(C)C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041622
Record name Benfuracarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benfuracarb

CAS RN

82560-54-1
Record name Benfuracarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82560-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benfuracarb [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082560541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benfuracarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxa-3-thia-2,4-diazadecanoic acid, 2-methyl-4-(1-methylethyl)-7-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.867
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Record name BENFURACARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807671FRZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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